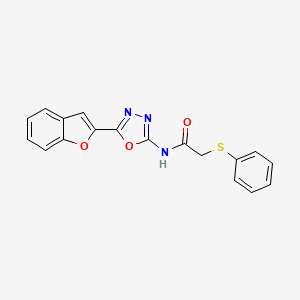

![molecular formula C16H16N2O4S B2965030 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2](/img/structure/B2965030.png)

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

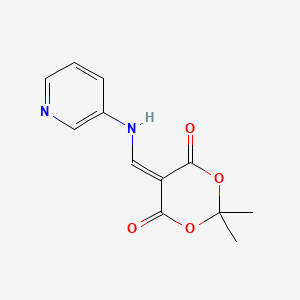

The compound “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” is a derivative of dibenzo[b,d]furan-3-amine . It has a morpholinylsulfonyl group attached to the 8th position of the dibenzo[b,d]furan-3-amine core . The molecular formula of this compound is C24H19F3N2O5S and it has a molecular weight of 504.48 .

Molecular Structure Analysis

The molecular structure of “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” consists of a dibenzo[b,d]furan core with a morpholinylsulfonyl group attached to it . The dibenzo[b,d]furan core is an aromatic compound that has two benzene rings fused to a central furan ring .Chemical Reactions Analysis

While specific chemical reactions involving “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” are not available, dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .科学的研究の応用

DNA-PK Inhibitory Activity

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine analogues have been explored for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response and repair mechanisms. This activity is particularly relevant in the context of enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment by inhibiting DNA repair pathways in cancer cells. The structure-activity relationship studies of these compounds indicate that certain substitutions on the dibenzofuran moiety significantly contribute to their inhibitory potency (Cano et al., 2010), (Cano et al., 2013).

Antimicrobial Activity

Compounds featuring the morpholino moiety, similar to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have demonstrated significant antimicrobial activities. For instance, amination reactions involving morpholine with chloronitro-substituted benzofurazanes and -furoxanes have yielded products with high antibacterial and antimycotic activities against various pathogenic microorganisms affecting humans and animals. These findings underscore the potential of such compounds in developing new antimicrobial agents (Galkina et al., 2017).

Antitubercular Activity

Derivatives of dibenzo[b,d]furan, such as those related to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have been synthesized and evaluated for their antitubercular properties. A study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the potential of dibenzo[b,d]furan derivatives in the treatment of tuberculosis (Kantevari et al., 2011).

作用機序

Target of Action

Compounds based on the dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . They have also been shown to inhibit tumor necrosis factor (TNF-α) production .

Mode of Action

It is known that dibenzo[b,d]furan derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Dibenzo[b,d]furan derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, and antimalarial activities .

特性

IUPAC Name |

8-morpholin-4-ylsulfonyldibenzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTBWVMUBLOPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)

![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)